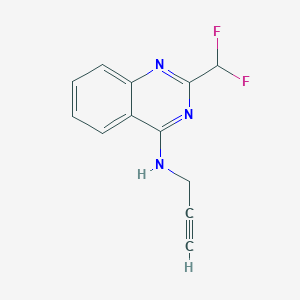
2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Difluoromethyl)-N-prop-2-ynylquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The difluoromethyl group (-CF2H) and prop-2-ynyl group (-C≡C-CH3) are substituents on the quinazoline core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core with a difluoromethyl group attached at the 2-position and a prop-2-ynyl group attached to the nitrogen atom .Chemical Reactions Analysis
Difluoromethylation reactions are commonly used in the synthesis of pharmaceuticals and agrochemicals . The presence of the difluoromethyl group can significantly alter the chemical properties of the compound, including its reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl group could increase its lipophilicity, potentially enhancing its membrane permeability .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethyl)-N-prop-2-ynylquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3/c1-2-7-15-11-8-5-3-4-6-9(8)16-12(17-11)10(13)14/h1,3-6,10H,7H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPGGTGXBCBJMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC(=NC2=CC=CC=C21)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

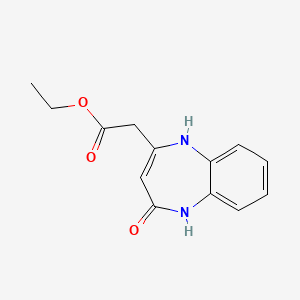

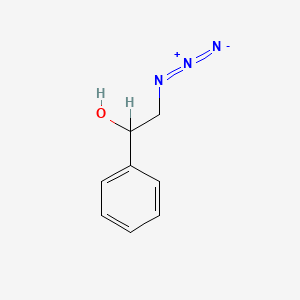

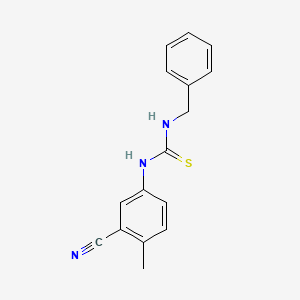
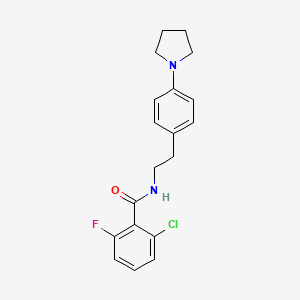
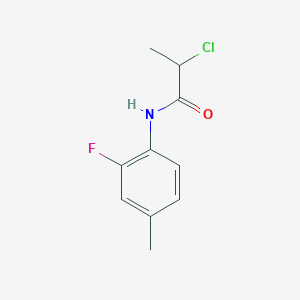
![8-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2367475.png)
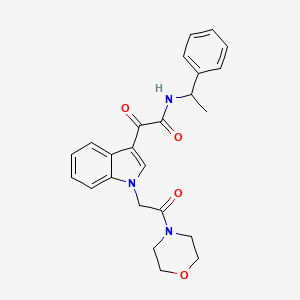
![2-iodo-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2367478.png)
![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B2367479.png)
![N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2367481.png)
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)
